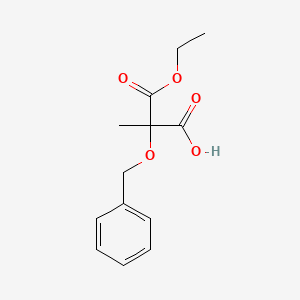

3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid

Beschreibung

3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid is a multifunctional propanoic acid derivative characterized by ethoxy (C₂H₅O-), methyl (CH₃-), oxo (C=O), and phenylmethoxy (PhCH₂O-) substituents. The compound’s structure features a central propanoic acid backbone (C₃H₆O₂) with substituents at positions 2 and 3, creating steric and electronic complexity. Its synthesis often involves esterification and oxidation steps, as seen in derivatives like 3-ethoxy-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)-3-oxopropanoic acid, a precursor for antimicrobial agents via reaction with thionyl chloride . The phenylmethoxy group enhances lipophilicity, while the ethoxy and oxo groups contribute to reactivity in nucleophilic and electrophilic environments.

Eigenschaften

IUPAC Name |

3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXMXGTROJZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy or phenylmethoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)

- Structure: Replaces phenylmethoxy with a quinoxaline ring (aromatic N-heterocycle) and retains the 3-oxo-3-phenylpropanoate backbone.

- Key Properties: Melting Point: 164–166°C Functional Groups: Quinoxaline (electron-withdrawing), ester, oxo. Spectral Data: IR peaks at 1680 cm⁻¹ (C=O), ¹H NMR aromatic signals at δ 7.51–7.21 (10H, ArH) .

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

- Structure : Features an indole heterocycle (electron-rich N-heterocycle) and ethoxy-oxoethyl side chain.

- Key Properties :

- The ethoxy-oxoethyl group increases solubility in polar aprotic solvents compared to phenylmethoxy.

Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

- Structure : Chromene core with chloro, methyl, and 3-methylphenylmethoxy substituents.

- Key Properties :

- Comparison :

The chromene scaffold enhances UV absorption and photostability. The chloro group increases acidity (pKa ~3–4) compared to the ethoxy group in the target compound (pKa ~4–5).

General Structural and Functional Trends

Biologische Aktivität

3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly as a Notch signaling pathway inhibitor. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group, a ketone, and a phenylmethoxy moiety, which contribute to its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of the Notch signaling pathway. This pathway is crucial in various cellular processes, including differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has implications in cancer therapy and regenerative medicine.

Key Findings:

- Inhibition of Notch Activity : Studies have shown that this compound can significantly reduce the expression of Notch target genes in vitro, indicating its potential as a therapeutic agent in conditions where Notch signaling is aberrant .

- Cell Proliferation : In cancer cell lines, treatment with this compound resulted in decreased cell proliferation and increased apoptosis.

Table 1: Biological Activity Assays of this compound

| Assay Type | Result | Reference |

|---|---|---|

| Cell Viability | Reduced viability in cancer cell lines | |

| Apoptosis Induction | Increased apoptosis markers | |

| Notch Signaling Inhibition | Decreased expression of target genes |

Case Study 1: Cancer Treatment

In a study focusing on breast cancer models, this compound was administered to mice bearing tumors. The results indicated a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within the tumor tissues, supporting the compound's role in promoting cell death through Notch inhibition .

Case Study 2: Neurodegenerative Disorders

Research has also explored the compound's potential in neurodegenerative diseases characterized by dysregulated Notch signaling. In animal models of Alzheimer's disease, treatment with this compound improved cognitive functions and reduced amyloid plaque formation, suggesting neuroprotective effects.

Toxicity and Safety Profile

While the biological activity of this compound is promising, its toxicity profile needs careful evaluation. Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are required to establish a comprehensive safety profile.

Table 2: Toxicity Assessment Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.